molecular formula C16H18BrNO B5427541 2-[Benzyl-[(3-bromophenyl)methyl]amino]ethanol

2-[Benzyl-[(3-bromophenyl)methyl]amino]ethanol

Cat. No.: B5427541
M. Wt: 320.22 g/mol
InChI Key: LDVSKZMEJLGWNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of amines with alcohols . A protocol for the dehydrative amination of alcohols in water using a water-soluble calix4resorcinarene sulfonic acid as a reusable multifunctional catalyst allows an environmentally benign synthesis of benzylic and allylic amines .


Molecular Structure Analysis

The molecular structure of these compounds consists of a benzyl group attached to an ethanolamine backbone, with additional benzyl or benzyloxybenzyl groups attached . The exact structure would depend on the specific compound .

Safety and Hazards

The safety data sheet for Benzyl alcohol, a related compound, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing the mist or vapors, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using the product .

Properties

IUPAC Name

2-[benzyl-[(3-bromophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-16-8-4-7-15(11-16)13-18(9-10-19)12-14-5-2-1-3-6-14/h1-8,11,19H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVSKZMEJLGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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